2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
For pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, solubility, and stability. For instance, it’s soluble in DMF and DMSO , which might influence its absorption and distribution.
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, it’s recommended to store the compound at -20° C , suggesting that it might be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with diethoxyethyl groups under controlled conditions. The reaction conditions often include the use of solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) and may require specific temperature and pH settings to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally include controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various functionalized pyrimidine compounds.
Scientific Research Applications
2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving nucleic acids and nucleotides.
Medicine: Investigated for potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of biochemical reagents and standards.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of the diethoxyethyl group.
2,4-Dihydroxy-6-aminopyrimidine: Lacks the diethoxyethyl group but retains the amino and hydroxy groups.
Uniqueness
2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCQGZFVHRTXOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=O)NC1=O)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652555 |
Source
|
Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-75-4 |
Source
|
Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.